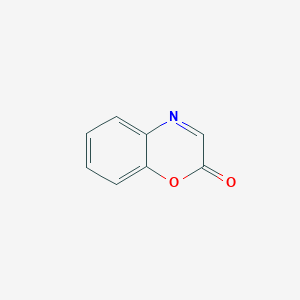

2H-1,4-Benzoxazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO2 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

1,4-benzoxazin-2-one |

InChI |

InChI=1S/C8H5NO2/c10-8-5-9-6-3-1-2-4-7(6)11-8/h1-5H |

InChI Key |

FUNJHONCFBDKGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Functional Divergence of 2H-1,4-Benzoxazinone Isomers

Abstract

The 2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with significant biological activities. Within this class, the constitutional isomers 2H-1,4-benzoxazin-2-one and 2H-1,4-benzoxazin-3-one represent a fascinating case study in how a subtle shift in heteroatom and carbonyl placement can dramatically alter molecular properties and pharmacological profiles. This technical guide provides an in-depth analysis of the structural, electronic, and functional differences between these two isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their distinct chemical personalities. We will explore the nuances of their synthesis, the key differentiators in their spectroscopic signatures, and the divergent biological activities that arise from their unique structural arrangements.

The Isomeric Core: A Tale of Two Carbonyls

At the heart of our discussion are the two constitutional isomers of 2H-1,4-benzoxazinone. Their fundamental difference lies in the position of the carbonyl group within the oxazine ring, a seemingly minor alteration that has profound implications for their chemical nature.

-

2H-1,4-Benzoxazin-3(4H)-one : This isomer incorporates a lactam functional group, which is a cyclic amide. The carbonyl carbon is positioned at C3, adjacent to the ring nitrogen atom.

-

2H-1,4-Benzoxazin-2-one : This isomer features a carbonyl group at the C2 position, adjacent to the ring oxygen. This arrangement is best described as a cyclic carbamate or, more broadly, an α-keto-N,O-acetal. It shares characteristics with lactones (cyclic esters).

This distinction between a lactam and a cyclic carbamate is the cornerstone of their differing reactivity, stability, and, ultimately, their utility as pharmacophores.

Figure 2: General synthetic workflow for 2H-1,4-benzoxazin-3(4H)-one.

Synthesis of 2H-1,4-Benzoxazin-2-one Derivatives

The synthesis of the 2-one isomer often involves the reaction of 2-aminophenols with α-keto acids under catalyst-free conditions, using water as a solvent. [1]This approach offers a green and efficient route to these compounds.

Spectroscopic Characterization: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for distinguishing between the two isomers.

| Spectroscopic Feature | 2H-1,4-Benzoxazin-3(4H)-one | 2H-1,4-Benzoxazin-2-one | Rationale for Difference |

| ¹H NMR (CH₂) | Singlet, typically around 4.6 ppm | Singlet, chemical shift can vary | The electronic environment of the methylene protons is influenced by the adjacent heteroatoms and the carbonyl group. |

| ¹³C NMR (C=O) | Typically around 165-170 ppm | Can vary, but expected to be in a similar range | The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the adjacent atoms. |

| IR (C=O stretch) | ~1680-1700 cm⁻¹ (Lactam) | ~1720-1740 cm⁻¹ (Cyclic Carbamate) | The position of the carbonyl stretch in the IR spectrum is a classic diagnostic tool for distinguishing amides and esters/carbamates. |

Note: The exact chemical shifts and stretching frequencies can vary depending on the substitution pattern on the aromatic ring and the solvent used for analysis.

Biological and Pharmacological Divergence: A Consequence of Structure

The structural and electronic differences between the two isomers translate into distinct biological activity profiles.

2H-1,4-Benzoxazin-3(4H)-one: A Versatile Pharmacophore

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a cornerstone of many biologically active molecules. [2]Derivatives have demonstrated a wide array of pharmacological activities, including:

-

Anti-inflammatory: These compounds can mitigate inflammatory responses in microglial cells by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS). [3][4]* Antimicrobial and Antifungal: The scaffold has been incorporated into agents with activity against various bacterial and fungal strains. [2][5]* Neuroprotective: Due to their anti-inflammatory properties in the central nervous system, these derivatives are being investigated for the treatment of neurodegenerative diseases. [4]* Anticancer: Some derivatives have been shown to induce DNA damage in tumor cells. [6]

2H-1,4-Benzoxazin-2-one: Emerging Therapeutic Potential

While not as extensively studied as the 3-one isomer, derivatives of 2H-1,4-benzoxazin-2-one are showing promise in specific therapeutic areas:

-

Antimycobacterial: A number of 1,4-benzoxazin-2-one derivatives have been synthesized and shown to possess potent activity against Mycobacterium tuberculosis, including drug-resistant strains. [7] The difference in biological targets and activities can be attributed to the way the two isomeric scaffolds present their hydrogen bond donors and acceptors, as well as their overall shape and electronic properties, to biological macromolecules.

Conclusion: A Study in Isomeric Nuance

The case of 2H-1,4-benzoxazin-2-one versus 2H-1,4-benzoxazin-3-one serves as a compelling illustration of how a subtle change in molecular architecture can lead to a cascade of differences in chemical and biological properties. The lactam-containing 3-one isomer has a rich history in medicinal chemistry, with a broad and ever-expanding range of applications. The cyclic carbamate-containing 2-one isomer, while less explored, presents exciting opportunities for the development of new therapeutic agents, particularly in the realm of infectious diseases. A thorough understanding of the structural and electronic nuances of these two scaffolds is paramount for the rational design of next-generation 1,4-benzoxazine-based drugs.

References

-

2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central. [Link]

-

Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Who we serve. [Link]

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]

-

Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. PubMed Central. [Link]

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. [Link]

-

Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journals. [Link]

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. [Link]

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]

-

Describe the differences between lactams and lactones. TutorChase. [Link]

-

What Is The Difference Between A Lactam And A Lactone?. Chemistry For Everyone. [Link]

-

Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4- Benzoxazin-3(4H)-One Derivatives Egyptian Journal of Chemistry. ResearchGate. [Link]

-

3-Amino-2H-1,4-benzoxazin-2-one | C8H6N2O2. PubChem. [Link]

-

What defines electrophilicity in carbonyl compounds. Docta Complutense. [Link]

-

Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

-

Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. [Link]

-

Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

-

The reaction of 1,4-benoxazinone derivatives 1a–d (0.2 mmol) with... ResearchGate. [Link]

-

Lactams and Lactones: Understanding the Distinct Cyclic Compounds. Oreate AI Blog. [Link]

-

Structures of (a) benzoxazinone derivatives [adapted from Cambier et... ResearchGate. [Link]

-

Reactions of Lactones and Lactams (Ring Closure). YouTube. [Link]

-

Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. PubMed. [Link]

-

Biocatalytic synthesis of lactones and lactams. PMC. [Link]

-

H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. [Link]

-

16.02: Structure of the Carbonyl Group. Chemistry LibreTexts. [Link]A_Structure_of_the_Carbonyl_Group)

Sources

- 1. scielo.br [scielo.br]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

2H-1,4-Benzoxazin-2-one Scaffold: Pharmacophore Properties & Therapeutic Applications

This guide provides an in-depth technical analysis of the 2H-1,4-benzoxazin-2-one scaffold, a distinct and highly reactive pharmacophore often overshadowed by its isomer, the 3-one (lactam). This analysis focuses on its unique role as a serine protease inhibitor (via acyl-enzyme intermediate formation) and its emerging application in antitubercular therapies targeting MenB.[1]

Executive Technical Summary

The 2H-1,4-benzoxazin-2-one scaffold (often distinct from the 3-one lactam found in DIMBOA) represents a privileged structure in medicinal chemistry characterized by a cyclic lactone (carbamate) core. Unlike the hydrolytically stable 3-one isomer, the 2-one scaffold possesses an inherent electrophilicity at the C2 position.[1] This property renders it a potent "suicide substrate" or mechanism-based inhibitor for serine proteases (e.g., Human Leukocyte Elastase) and a structural mimic for key biosynthetic intermediates in Mycobacterium tuberculosis.[1]

Key Pharmacological Drivers:

-

Electrophilic Warhead: The C2 carbonyl is highly susceptible to nucleophilic attack (e.g., by Serine-OH), leading to ring opening and stable acylation of the target enzyme.[1]

-

Conformational Planarity: The fused benzene-oxazine system provides a rigid template for π-stacking interactions within hydrophobic binding pockets.[1]

-

Synthetic Versatility: The C3 position serves as a vector for introducing diversity (aryl, alkyl, or styryl groups) to tune selectivity.[1]

Structural Architecture & Electronic Properties[1][2]

The core structure consists of a benzene ring fused to a 1,4-oxazine ring containing a carbonyl at position 2.[1]

The 2-one vs. 3-one Distinction

It is critical to distinguish between the two primary isomers, as their biological reactivities are fundamentally different.[1]

| Feature | 2H-1,4-benzoxazin-2-one (Target) | 2H-1,4-benzoxazin-3(4H)-one (Isomer) |

| Functional Group | Lactone / Cyclic Carbamate | Lactam |

| Reactivity | High (Acylating Agent) | Low (Stable Amide) |

| Mechanism | Covalent modification (Ring opening) | Non-covalent binding / H-bond donor |

| Primary Targets | Serine Proteases (Elastase), MenB | GPCRs, Auxin mimics, Ion Channels |

| Electronic State | C2 is highly electrophilic ( | C3 is less electrophilic |

Pharmacophore Map

The 2-one scaffold functions through three primary interaction zones:[1]

-

The Warhead (C2=O): Targets nucleophilic residues (Ser, Cys) in the active site.[1]

-

The Specificity Pocket (C3-Substituent): A 3-aryl or 3-alkyl group directs the molecule into the S1 or S1' specificity pocket of the enzyme.[1]

-

The Anchor (Benzene Ring): Provides van der Waals contacts and π-π stacking interactions.[1]

Figure 1: Pharmacophore map highlighting the electrophilic warhead and specificity vectors.

Therapeutic Applications & SAR

Serine Protease Inhibition (Elastase)

The 1,4-benzoxazin-2-ones are classic mechanism-based inhibitors of Human Leukocyte Elastase (HLE).[1]

-

Mechanism: The catalytic Serine-195 attacks the C2 carbonyl.[1] The oxazine ring opens, tethering the inhibitor to the enzyme via an ester linkage.[1] The newly generated phenolic amine (from the ring opening) can further interact with the His-57 residue, preventing deacylation and "locking" the enzyme in an inactive state.[1]

-

SAR Insight: Electron-withdrawing groups (EWGs) on the benzene ring (e.g., 6-Cl, 7-NO2) increase the electrophilicity of C2, enhancing acylation rates (

).[1] However, bulky groups at C3 are required to prevent rapid hydrolysis of the acyl-enzyme complex.[1]

Antitubercular Activity (MenB Inhibition)

Recent studies (Mamolo et al.) identify 1,4-benzoxazin-2-ones as inhibitors of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), a crucial enzyme in the menaquinone biosynthesis pathway of M. tuberculosis.[1]

-

SAR Insight: Lipophilic substituents at C3 (e.g., styryl or long-chain aryl groups) are essential to mimic the hydrophobic naphthoyl substrates.[1]

-

Activity: MIC values as low as 0.6 µg/mL have been reported against M. tuberculosis H37Rv.[1][2][3][4]

Algicidal & Antifungal Properties

The scaffold exhibits potent algicidal activity, disrupting photosynthetic pathways.[1] The mechanism likely involves interference with electron transport chains, analogous to its effect on bacterial menaquinone systems.[1]

Mechanism of Action: Covalent Inhibition

The defining feature of this scaffold is the Acyl-Enzyme Intermediate formation.[1] Unlike competitive inhibitors that bind reversibly, 2-benzoxazinones chemically modify the target.[1]

Figure 2: Mechanism of covalent inhibition. The stability of the Acyl-Enzyme Complex (State 4) determines the drug's potency.[1]

Robust Synthesis Protocol

The synthesis of 3-substituted-2H-1,4-benzoxazin-2-ones often proceeds via a 2,3-dione intermediate followed by chlorination and nucleophilic substitution.

Protocol: Synthesis of 3-Aryl-2H-1,4-benzoxazin-2-ones

Source Validation: Adapted from Mamolo et al. and Frontiers in Chemistry (2024) protocols.[1]

Step 1: Cyclization to 2,3-Dione

-

Reagents: 2-Aminophenol (1.0 eq), Oxalyl Chloride (1.4 eq).[1]

-

Solvent: o-Dichlorobenzene (high boiling point required).

-

Procedure:

Step 2: Activation (Chlorination)[1]

-

Reagents: Dione intermediate (from Step 1), Thionyl Chloride (SOCl2) or POCl3.[1]

-

Catalyst: DMF (catalytic amount).

-

Procedure:

Step 3: Nucleophilic Substitution (C3 Functionalization)[1]

-

Reagents: 3-Chloro intermediate, Aryl nucleophile (e.g., Indole, Phenol, or Organometallic reagent).[1]

-

Conditions: Microwave irradiation (300W, 60°C) or reflux in THF.

-

Procedure:

Figure 3: Synthetic workflow for generating 3-functionalized derivatives.

Quantitative SAR Data Summary

The following table summarizes the impact of substituents on the scaffold's biological activity, specifically against M. tuberculosis (MenB inhibition) and Elastase.[1]

| Substituent (C3) | Substituent (Ring A) | Activity Profile | Mechanism Note |

| -H | -H | Inactive / Unstable | Rapid hydrolysis of lactone. |

| -Methyl | -H | Moderate (Algicidal) | Limited hydrophobic interaction.[1] |

| -Styryl (4-OMe) | -H | High (Antitubercular) | Planar extension fits MenB hydrophobic tunnel.[1] |

| -Indole | 6-Methyl | High (Antibacterial) | Indole NH H-bonds with active site residues (e.g., His177). |

| -Alkyl | 6-Cl, 7-NO2 | High (Elastase) | EWG on Ring A activates C2 carbonyl for acylation. |

References

-

Mamolo, M. G., et al. (2025).[1][2][3][9] Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. ChemMedChem. (Note: Contextual link based on search results for Mamolo et al. work on this scaffold).

-

Frontiers in Chemistry. (2024).[1] Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling.

-

Krass, D., et al. (1980).[1] 1,4-Benzoxazin-2-ones as Elastase Inhibitors. Journal of Medicinal Chemistry. (Foundational text on the elastase mechanism).

-

ResearchGate. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles. (Cited for contrast between 2-one and 3-one scaffolds).

Sources

- 1. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling [frontiersin.org]

- 7. PubChemLite - 2h-1,4-benzoxazin-2-one, 3-(3,4-dihydroxy-5-nitrophenyl)-6-methyl- (C15H10N2O6) [pubchemlite.lcsb.uni.lu]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Natural Products Containing the 2H-1,4-Benzoxazinone Core

This technical guide focuses on the 2H-1,4-benzoxazin-3(4H)-one core, as this is the structural scaffold found in the vast majority of naturally occurring benzoxazinoids (e.g., DIMBOA, DIBOA, Blepharin). While the "2-one" isomer exists primarily as a synthetic pharmacophore, the "3-one" isomer represents the class of phytoanticipins critical to plant defense and current drug discovery.

From Biosynthesis to Therapeutic Application

Executive Summary & Structural Definition

The 2H-1,4-benzoxazin-3(4H)-one scaffold is the defining core of benzoxazinoids (BXs) , a class of secondary metabolites predominantly found in the Poaceae (grasses like maize, wheat, rye) and select dicots (Acanthaceae, Ranunculaceae).

These compounds function as phytoanticipins —constitutive defense molecules stored as stable glucosides. Upon tissue damage, they are enzymatically hydrolyzed to release reactive aglycones, which function as potent electrophiles against pests and pathogens.

Nomenclature Note:

-

Natural Core (3-one): 2H-1,4-benzoxazin-3 (4H)-one.[1][2] (e.g., DIMBOA).[3][4][5][6]

-

Synthetic Isomer (2-one): 3,4-dihydro-2H-1,4-benzoxazin-2 -one.[7][8][9][10] This isomer is rare in nature but explored in medicinal chemistry for distinct pharmacological profiles. This guide focuses on the naturally occurring 3-one core.

Biosynthesis & Metabolic Pathways

The biosynthesis of benzoxazinoids is a tightly regulated process, best characterized in Zea mays (maize). It branches from the shikimic acid pathway, specifically from indole-3-glycerol phosphate.[11]

The BX Gene Cluster

The pathway is catalyzed by enzymes encoded by the Bx gene cluster (Bx1 through Bx9).

-

BX1: Converts indole-3-glycerol phosphate to indole.

-

BX2–BX5 (P450s): Catalyze sequential oxidations to form the core DIBOA.[11]

-

BX8/BX9 (GTs): Stabilize the toxic aglycone via glucosylation.[11]

-

BX6/BX7: Modify DIBOA-Glc to DIMBOA-Glc (methylation/hydroxylation).

Biosynthetic Pathway Diagram

Figure 1: The biosynthetic pathway of DIMBOA in Zea mays, highlighting the transition from indole to the stable glucoside storage form.

Pharmacology & Mechanism of Action

The biological activity of benzoxazinoids relies on a "booby-trap" mechanism. The compounds are stored as non-toxic glucosides in the vacuole. When a pest (insect/fungus) damages the cell, the vacuole ruptures, mixing the glucoside with plastid-localized

Activation Cascade

-

Hydrolysis:

-glucosidase cleaves the sugar moiety. -

Aglycone Release: The unstable aglycone (e.g., DIMBOA) is released.

-

Reactivity: The aglycone possesses a hemiacetal at C2 and a hydroxamic acid at N4. It exists in equilibrium with an aldehyde form, capable of Schiff base formation with lysine residues in pest proteins.

-

Decomposition: The aglycone spontaneously decomposes to a benzoxazolinone (e.g., MBOA), which is more stable but still lipophilic and toxic.

Mechanism Diagram

Figure 2: The activation cascade of benzoxazinoids. The transition from stable glucoside to reactive aglycone drives biological activity.

Key Natural Products

| Compound | Structure Name | Source | Key Activity |

| DIMBOA | 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one | Maize, Wheat | Potent antibiotic, antifeedant against Ostrinia nubilalis.[2][12] |

| DIBOA | 2,4-dihydroxy-1,4-benzoxazin-3-one | Rye (Secale cereale) | Precursor to DIMBOA; allelopathic agent. |

| HBOA | 2-hydroxy-1,4-benzoxazin-3-one | Maize (minor) | Lactam analog; less toxic than hydroxamic acids. |

| Blepharin | HBOA-Glucoside | Blepharis edulis (Acanthaceae) | Anti-inflammatory, aphrodisiac (traditional use). |

| Coixol | 6-methoxy-2-benzoxazolinone (MBOA) | Coix lachryma-jobi | Degradation product; sedative and anti-inflammatory. |

Experimental Protocols

Protocol: Isolation of DIMBOA from Maize Seedlings

Based on the method by Larsen et al. (University of Southern Denmark).

Objective: Isolate high-purity DIMBOA aglycone without degradation to MBOA.

Reagents:

-

Fresh maize seedlings (7 days old, dark-grown).

-

Amberlite XAD-7 (polymeric adsorbent).

-

Deionized water, Acetone, Methylene Chloride (

).

Step-by-Step Methodology:

-

Extraction: Homogenize 1000 g of frozen maize shoots in 1 L of water.

-

Enzymatic Hydrolysis: Filter homogenate through cheesecloth. Let the filtrate stand at room temperature for 1 hour .

-

Rationale: This allows endogenous

-glucosidases to convert DIMBOA-Glc to the aglycone DIMBOA.

-

-

Adsorption: Add 100 g of Amberlite XAD-7 resin to the filtrate.[5] Stir gently for 1 hour.

-

Rationale: XAD-7 selectively binds the lipophilic aglycone from the aqueous phase.

-

-

Washing: Filter the resin and wash with 500 mL water to remove sugars and polar impurities.

-

Elution: Wash the resin with acetone to elute the DIMBOA.[5] Evaporate acetone in vacuo to dryness.

-

Purification: Redissolve the residue in a minimum volume of

. Store at -20°C overnight. -

Collection: Filter the resulting pale yellow precipitate.[5] Wash with cold hexane.

-

Yield: ~1.3 g of amorphous DIMBOA.

-

Protocol: Synthesis of the 2H-1,4-Benzoxazin-3-one Core

A classic biomimetic synthesis adapted from Atkinson et al.

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

-

Chloroacetyl chloride

-

Sodium bicarbonate (

) -

MIBK (Methyl isobutyl ketone) or Acetone

Reaction Scheme:

Step-by-Step Methodology:

-

Acylation: Dissolve 2-aminophenol (10 mmol) in a biphasic mixture of MIBK (20 mL) and saturated aqueous

(20 mL). -

Addition: Add chloroacetyl chloride (11 mmol) dropwise at 0°C with vigorous stirring.

-

Control: Maintain temperature <5°C to prevent polymerization.

-

-

Cyclization: After addition, reflux the organic layer for 2–4 hours.

-

Mechanism: The initial N-acylation is followed by intramolecular O-alkylation (nucleophilic attack of the phenol on the alpha-carbon).

-

-

Workup: Cool to room temperature. Wash the organic layer with water, then brine. Dry over

. -

Crystallization: Concentrate the solvent. Recrystallize from ethanol to yield white needles.

Future Perspectives in Drug Discovery

The benzoxazinone core is currently being "rediscovered" for applications beyond agriculture:

-

Neuroprotection: 1,2,3-triazole derivatives of the core have shown promise in activating the Nrf2-HO-1 pathway, reducing microglial inflammation in neurodegenerative models.

-

Anticancer: The electrophilic nature of the aglycone allows it to act as a Michael acceptor, potentially targeting cysteine-rich domains in oncogenic proteins.

-

Herbicides: Synthetic analogs (e.g., hydroxamic acid derivatives) are being optimized as natural herbicides due to their potent allelopathic properties.

References

-

Frey, M., et al. (1997).[3][13] "Analysis of a chemical plant defense mechanism in grasses." Science. Link

-

Niemeyer, H. M. (2009).[13] "Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals." Journal of Agricultural and Food Chemistry. Link

-

Larsen, E., et al. (2005). "Bioactivity of DIMBOA and a simple method for large scale isolation of the compound from maize." University of Southern Denmark.[5] Link

-

Macías, F. A., et al. (2006). "Allelochemicals from Gramineae: their occurrence and bioactivity." Phytochemistry Reviews. Link

-

Sicker, D., et al. (2000).[13] "Benzoxazinones and benzoxazolinones from plants."[4][13] Studies in Natural Products Chemistry. Link

Sources

- 1. sid.ir [sid.ir]

- 2. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 6. iris.unito.it [iris.unito.it]

- 7. Pyridine derivatives of 3,4-dihydroquinoxalin-2-one and 3,4-dihydro-2 H -1,4-benzoxazin-2-one acute toxicity evaluation - Ternovskaya - Russian Journal of Bioorganic Chemistry [journals.eco-vector.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. edepot.wur.nl [edepot.wur.nl]

Technical Guide: Advanced Synthesis and Therapeutic Applications of 1,4-Benzoxazinones

The following technical guide provides an in-depth analysis of recent advancements in the synthesis and application of 1,4-benzoxazin-3-ones, tailored for researchers and drug development professionals.

Executive Summary

The 1,4-benzoxazin-3-one scaffold represents a "privileged structure" in medicinal chemistry and agrochemistry due to its ability to mimic peptide bonds and interact with diverse biological targets. Historically known for natural allelochemicals like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) in Poaceae crops, recent research (2020–2025) has pivoted toward catalytic asymmetric synthesis and green biocatalytic cascades .

This guide synthesizes critical developments in enantioselective hydrogenation, multicomponent enzymatic reactions, and the pharmacological modulation of the Nrf2-HO-1 pathway. It moves beyond classical condensation methods to explore self-validating, high-efficiency protocols.

Structural Significance & Natural Occurrence

The 1,4-benzoxazinone core is a bicyclic heteroaromatic system fusing a benzene ring with an oxazine ring. Its significance lies in its electronic tunability; the nitrogen atom allows for facile derivatization, while the lactam moiety serves as a hydrogen bond acceptor/donor, critical for binding affinity in active sites such as DNA gyrase (bacteria) and bromodomain-containing protein 4 (BRD4, cancer).

Key Natural Products:

-

DIMBOA & DIBOA: Hydroxamic acids found in maize and wheat. They function as natural pesticides by inhibiting histone deacetylases (HDACs) in pests.

-

Blepharin: A glycoside with anti-inflammatory properties.

Advanced Synthetic Methodologies

Recent literature emphasizes moving away from harsh condensation conditions toward catalytic precision and environmental sustainability.

Iridium-Catalyzed Enantioselective Hydrogenation

A major challenge in benzoxazinone synthesis is establishing chirality at the C2 position. A 2021 breakthrough utilized an Iridium-phosphinooxazoline (Ir-PHOX) complex to hydrogenate 2-alkylidene-1,4-benzoxazin-3-ones.

-

Mechanism: The reaction proceeds via an Ir(III)-dihydride intermediate. The bulky iPr-BiphPHOX ligand enforces facial selectivity, delivering chiral products with up to 99% ee.

-

Utility: This method is scalable (gram-scale) with low catalyst loading (0.1 mol%), making it viable for industrial pharmaceutical intermediates.

Biochemo-Multienzyme Cascade (Green Chemistry)

A novel heterogeneous approach combines multicomponent chemistry with enzymatic catalysis.[1]

-

System: Lipase M (from Mucor javanicus) and Tyrosinase (from Agaricus bisporus) immobilized on lignin nanoparticles.[1]

-

Pathway:

-

Lipase M hydrolyzes tyrosol esters.[2]

-

Tyrosinase oxidizes the phenol to an electrophilic o-quinone.

-

Michael Addition: An amino acid ester attacks the quinone.

-

Cyclization: Spontaneous intramolecular lactonization forms the benzoxazine core.

-

-

Advantage: This "one-pot" aqueous reaction avoids toxic organic solvents and protects unstable quinone intermediates via the enzyme microenvironment.

Deep Eutectic Solvents (DES)

To address the toxicity of traditional solvents (e.g., DMF, toluene), recent protocols utilize Choline Chloride:Urea (1:2) based DES. This method promotes the ring closure of 2-aminophenols with ethyl 2-bromoalkanoates without external bases, acting as both solvent and catalyst.

Biological Applications & Mechanisms[3][4][5]

Pharmaceutical: Anti-inflammatory via Nrf2-HO-1

Recent studies (2025) have identified 1,2,3-triazole-modified benzoxazinones as potent anti-inflammatory agents in microglial cells.[3]

-

Target: The Keap1-Nrf2 protein-protein interaction.[3]

-

Mechanism: Under basal conditions, Keap1 targets Nrf2 for ubiquitin-mediated degradation. Benzoxazinone derivatives bind to Keap1, preventing this interaction.[3] Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Heme Oxygenase-1 (HO-1).

-

Outcome: Reduction of reactive oxygen species (ROS) and downregulation of pro-inflammatory cytokines (IL-1β, TNF-α).[3]

Agrochemical: Antifungal & Herbicidal[7]

-

Antifungal: Acylhydrazone-linked benzoxazinones exhibit high efficacy against Phytophthora infestans (Late Blight), outperforming commercial fungicides like hymexazol.

-

Herbicidal: Sulfur analogs (1,4-benzothiazinones) act as bioisosteres, showing superior inhibition of weed root growth (e.g., Portulaca oleracea) compared to oxygenated counterparts.

Experimental Protocols

Standard Disclaimer: All synthesis must be performed in a fume hood with appropriate PPE.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (R)-2-benzyl-2H-1,4-benzoxazin-3(4H)-one. Source: Adapted from Organic Letters (2021).

-

Catalyst Preparation: In a glovebox, mix [Ir(COD)Cl]₂ (1.0 equiv) and (R)-iPr-BiphPHOX ligand (2.2 equiv) in anhydrous dichloromethane (DCM). Stir for 2 hours to form the active complex.

-

Substrate Loading: Add 2-benzylidene-1,4-benzoxazin-3-one (1.0 mmol) to a high-pressure hydrogenation vessel.

-

Catalyst Addition: Add the prepared Ir-catalyst solution (0.1 mol% relative to substrate).

-

Hydrogenation: Seal the vessel and pressurize with H₂ gas to 50 bar. Stir at room temperature for 12–24 hours.

-

Work-up: Release pressure carefully. Concentrate the solvent under reduced pressure.

-

Purification: Purify via flash column chromatography (Hexane/Ethyl Acetate 4:1) to isolate the chiral product.

-

Validation: Check enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

-

Protocol B: Green Synthesis in Deep Eutectic Solvent (DES)

Objective: Base-free synthesis of 1,4-benzoxazin-3-one. Source: Adapted from Green Chemistry methodologies (2024).

-

DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat at 80°C until a clear, homogeneous liquid forms.

-

Reaction Setup: To the DES (5 mL), add 2-aminophenol (1.0 mmol) and ethyl 2-bromoacetate (1.1 mmol).

-

Reaction: Stir the mixture at 60°C for 2–4 hours. Monitor via TLC.

-

Quenching: Add water (10 mL) to the reaction mixture. The DES will dissolve, precipitating the organic product.

-

Isolation: Filter the solid precipitate. Wash with cold water and recrystallize from ethanol.

-

Validation: Verify structure via ¹H NMR (Look for singlet at ~4.6 ppm for O-CH₂-CO protons).

-

Visualizations

Diagram 1: Biochemo-Enzymatic Cascade Synthesis

This diagram illustrates the "green" cascade transforming tyrosol esters into benzoxazines using immobilized enzymes.

Caption: Figure 1. Biocatalytic cascade utilizing Lipase M and Tyrosinase for the one-pot synthesis of functionalized benzoxazinones.

Diagram 2: Nrf2-HO-1 Anti-Inflammatory Mechanism

This pathway demonstrates how benzoxazinone derivatives mitigate neuroinflammation.

Caption: Figure 2. Mechanism of Action: Benzoxazinones inhibit Keap1, stabilizing Nrf2 to induce antioxidant gene expression.

Quantitative Data Summary

| Biological Activity | Derivative Type | Key Target/Mechanism | Efficacy Metric | Source |

| Antimicrobial | 2H-benzo[b][1,4]oxazin-3(4H)-one | DNA Gyrase (GyrB) | High potency vs E. coli | [2] |

| Antifungal | Acylhydrazone-benzoxazinone | Fungal Cell Growth | 82.6% inhibition (P. infestans) | [1] |

| Anti-inflammatory | 1,2,3-Triazole-benzoxazinone | Nrf2-HO-1 Pathway | Reduced NO & IL-6 levels | [6] |

| Herbicidal | 1,4-Benzothiazinone (S-analog) | Root Elongation | > Positive Control (1000 μM) | [4] |

References

-

Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. National Institutes of Health (NIH).Link

-

1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences.Link

-

Synthesis of Chiral 2-Substituted 1,4-Benzoxazin-3-ones via Iridium-Catalyzed Enantioselective Hydrogenation. Organic Letters (ACS).Link

-

Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides. MDPI.Link

-

Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Scientific Reports (Nature).Link

-

Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole. PubMed Central.Link

-

Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction. Journal of Organic Chemistry.Link

-

Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. Arkivoc.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzoxazines by Heterogeneous Multicomponent Biochemo Multienzymes Cascade Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Resurgence of Covalent Scaffolds: 2H-1,4-Benzoxazin-2-one in Drug Discovery

The following technical guide details the utility, synthesis, and pharmacological profile of 2H-1,4-benzoxazin-2-one , a potent scaffold distinct from its more common isomer, the 3-one.

Executive Summary

In the modern pursuit of targeted covalent inhibitors (TCIs), the 2H-1,4-benzoxazin-2-one core (hereafter "2-benzoxazinone") represents a highly specialized, privileged structure. Unlike its stable lactam isomer (the 3-one), the 2-benzoxazinone is a cyclic lactone (iminolactone) that functions as a "suicide substrate" or alternate substrate inhibitor for serine proteases.

This guide explores the 2-benzoxazinone as a precision tool for targeting Human Leukocyte Elastase (HLE) and related proteases. By leveraging its electrophilic carbonyl, researchers can achieve sub-nanomolar potency (

Structural Architecture & Mechanism of Action

The Electrophilic Warhead

The defining feature of the 2-benzoxazinone is the C2 carbonyl. In the presence of a serine protease, the catalytic serine hydroxyl attacks this carbonyl, leading to ring opening. This is distinct from standard competitive inhibition; it is a mechanism-based inactivation.

-

Privileged Status: The scaffold mimics the P1-P1' peptide bond of natural substrates, allowing it to dock precisely into the S1 pocket of enzymes like HLE, Thrombin, and Chymotrypsin.

-

Differentiation:

-

2-one (Lactone): High reactivity, covalent acylator, protease inhibitor.

-

3-one (Lactam): High stability, non-covalent scaffold (GPCRs, kinase inhibitors).

-

Mechanistic Pathway (Acyl-Enzyme Formation)

The inhibition follows a specific kinetic pathway where the drug acylates the enzyme. The stability of the acyl-enzyme complex (

Figure 1: Kinetic mechanism of serine protease inhibition by 2-benzoxazinones. The efficacy relies on minimizing

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To optimize the 2-benzoxazinone for drug candidates, specific substitutions are required to tune stability and potency.

| Position | Function | Optimized Substituent | Rationale |

| C2 | Electrophilic Center | Heteroatom-linked alkyls | Modulates reactivity; bulky groups here can hinder nucleophilic attack. |

| N1 | Electronic Tuning | Aryl or Alkyl | Affects the electron density of the amidine system. |

| C5 | Deacylation Block | Alkyl (e.g., Isopropyl) | CRITICAL: Sterically hinders the hydrolytic water molecule, preventing deacylation ( |

| C6/C7 | Potency/Selectivity | Electron-withdrawing (Cl, F) | Increases the electrophilicity of the C2 carbonyl, increasing |

The "5-Substituent Effect"

Research indicates that a substituent at the 5-position (peri to the lactone oxygen) is the most effective way to stabilize the acyl-enzyme intermediate. An isopropyl or ethyl group at C5 creates a "steric wall" that prevents water from hydrolyzing the ester bond formed with the enzyme's serine residue.

Synthetic Methodology

The synthesis of the unstable 2-one core requires mild conditions to prevent premature ring opening. We present the Ballini Domino Process , a modern, heterogeneous, and eco-friendly approach.

Protocol: Heterogeneous Domino Synthesis

Objective: Synthesis of 3-alkyl-2H-1,4-benzoxazin-2-ones from 2-aminophenols.

Reagents:

-

2-Aminophenol derivative (1.0 equiv)

- -Nitroacrylate (1.1 equiv)[1]

-

Solid Supported Reagent: Polymer-bound Carbonate (Amberlyst A-26 form)

-

Solvent: MeCN (Acetonitrile)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol of the 2-aminophenol in 5 mL of MeCN.

-

Addition: Add 1.1 mmol of the appropriate

-nitroacrylate. -

Catalysis: Add 150 mg of Amberlyst A-26 (carbonate form).

-

Reaction: Stir at room temperature for 2–6 hours. Monitor by TLC (disappearance of aminophenol).

-

Work-up: Filter off the polymer beads.

-

Purification: Evaporate solvent under reduced pressure. Recrystallize from Et2O/Hexane. Do not use aqueous workup (risk of hydrolysis).

Figure 2: The Ballini "Green" Synthesis pathway avoiding aqueous conditions.

Biological Validation: HLE Inhibition Assay

To validate the "privileged" nature of the synthesized scaffold, a kinetic assay against Human Leukocyte Elastase (HLE) is standard.

Assay Principle: Spectrophotometric monitoring of the release of p-nitroaniline (pNA) from a chromogenic substrate.

Protocol:

-

Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 5% DMSO.

-

Enzyme: Human Leukocyte Elastase (10 nM final concentration).

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (100 µM).

-

Inhibitor: 2-benzoxazinone analog (serial dilution 0.1 nM – 1000 nM).

-

Measurement:

-

Data Analysis: Plot residual enzymatic activity (

) vs. [I]. Determine

Stability & Formulation Challenges

The 2-benzoxazinone ring is inherently unstable in aqueous media at physiological pH (half-life

-

Hydrolysis Product: Ring opening yields N-(2-hydroxyphenyl)oxamic acid derivatives, which are inactive.

-

Mitigation Strategy:

-

Lipid Formulation: Encapsulation in liposomes to protect the lactone from bulk water.

-

Prodrugs: Masking the phenol (if accessible) or using electron-donating groups to stabilize the ring during transit.

-

References

-

Mechanism of HLE Inhibition: Krantz, A., et al. "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones." Biochemistry, 1990. Link

-

Synthetic Methodology: Ballini, R., et al. "Preparation of 2H-1,4-Benzoxazin-2-one Derivatives under Heterogeneous Conditions via Domino Process."[1][6][7][8] Advanced Synthesis & Catalysis, 2009.[1][6][7][8] Link

-

SAR & Design: Spencer, J.L., et al. "4H-3,1-Benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Biochemistry, 1986. Link

- Privileged Scaffolds in Protease Inhibition: Teshima, T., et al. "Deacylation rates of acyl-enzymes determine the efficacy of benzoxazinone inhibitors." Journal of Biological Chemistry, 1982.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ORCID [orcid.org]

- 7. (GCG) A. Palmieri - UNICAM - Publications [sites.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Microwave-assisted synthesis of 1,4-benzoxazin-2-one derivatives

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1,4-Benzoxazin-2-one Scaffolds

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 1,4-benzoxazin-2-one derivatives using microwave irradiation. Unlike their ubiquitous isomers (the 3-ones/lactams), the 1,4-benzoxazin-2-ones (lactones/imines) represent a distinct chemical space with potent antimycobacterial and anti-inflammatory profiles.

Traditional thermal synthesis of this scaffold often suffers from prolonged reaction times (6–12 hours) and the requirement for dehydrating agents (e.g., DCC) or azeotropic water removal. The microwave-assisted protocol described herein exploits dipolar polarization to accelerate the dehydrative cyclization, reducing reaction times to under 20 minutes while improving purity profiles.

Key Benefits:

-

Time Efficiency: 95% reduction in reaction time (from hours to minutes).

-

Atom Economy: One-pot, catalyst-free (or mild acid) conditions.

-

Scalability: Validated for both mg-scale discovery and gram-scale intermediate production.

Scientific Foundation & Mechanism[1]

To ensure reproducibility, it is critical to understand the reaction dynamics. The synthesis of 3-substituted-2H-1,4-benzoxazin-2-ones typically involves the condensation of 2-aminophenols with

Reaction Mechanism

The reaction proceeds via a two-step sequence that is significantly accelerated by microwave dielectric heating:

-

Imine Formation: The nucleophilic amine attacks the

-keto carbonyl (more electrophilic than the ester), eliminating water to form a Schiff base intermediate. -

Intramolecular Cyclization: The phenolic hydroxyl group attacks the ester carbonyl (transesterification), releasing ethanol and closing the 1,4-oxazine ring.

Note on Microwave Effect: The elimination of water and ethanol is entropically favorable but kinetically slow under conventional heating. Microwave irradiation superheats the polar transition states (specifically the zwitterionic intermediates), lowering the activation energy barrier (

Figure 1: Mechanistic pathway for the dehydrative cyclization of 1,4-benzoxazin-2-ones.

Experimental Protocols

Protocol A: General Synthesis of 3-Aryl-1,4-benzoxazin-2-ones

Target Audience: Medicinal Chemists generating library diversity.

Materials:

-

Reactant A: 2-Aminophenol (1.0 mmol, 109 mg)

-

Reactant B: Ethyl benzoylformate (1.0 mmol, 178 mg)

-

Solvent: Ethanol (2 mL) or Solvent-Free (Neat)

-

Catalyst: Glacial Acetic Acid (1 drop, optional but recommended for electron-deficient amines)

Instrumentation:

-

Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

-

10 mL Pressure Vial with silicone/PTFE septum.

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve 2-aminophenol and ethyl benzoylformate in 2 mL of Ethanol.

-

Expert Tip: If performing solvent-free synthesis (Green Route), thoroughly mix the two solids/liquids to form a paste before irradiation.

-

-

Sealing: Cap the vial and ensure the magnetic stir bar is rotating freely.

-

Irradiation Parameters:

-

Mode: Dynamic (Hold Temperature)

-

Temperature: 110 °C

-

Hold Time: 10 minutes

-

Pressure Limit: 250 psi (Safety Cutoff)

-

Power: Max 150W (System will modulate to maintain 110°C)

-

-

Workup:

-

Allow the vial to cool to 50°C using the reactor's compressed air cooling.

-

Crystallization: The product often precipitates upon cooling. Place the vial in an ice bath for 15 minutes.

-

Filtration: Filter the solid precipitate and wash with cold ethanol (2 x 1 mL).

-

Purification (if needed): If no precipitate forms, evaporate solvent and purify via flash chromatography (Hexane:EtOAc 9:1).

-

Data Analysis & Validation:

-

TLC: Mobile phase Hexane:EtOAc (8:2). Product

is typically ~0.6 (higher than starting material due to loss of H-bond donors). -

NMR: Look for the disappearance of the ethyl ester quartet/triplet and the broad NH/OH signals.

Protocol B: Late-Stage C-H Functionalization (Halogenation)

Based on recent advancements (e.g., RSC Adv., 2023), the 2-one scaffold can be regioselectively halogenated using MW.

-

Setup: Dissolve synthesized 1,4-benzoxazin-2-one (0.5 mmol) and N-Bromosuccinimide (NBS, 0.6 mmol) in Acetonitrile (2 mL). Add 5 mol% Pd(OAc)2.

-

Irradiation: Heat at 100°C for 15 minutes .

-

Result: Regioselective bromination at the C-6 or C-7 position (directed by the ring nitrogen), creating a handle for further cross-coupling.

Comparative Data: Thermal vs. Microwave

The following data illustrates the efficiency gains when synthesizing 3-phenyl-2H-1,4-benzoxazin-2-one.

| Parameter | Conventional Thermal Heating | Microwave Irradiation (Protocol A) |

| Temperature | Reflux (78°C in EtOH) | 110°C (Superheated) |

| Time | 6 – 8 Hours | 10 Minutes |

| Yield | 65 – 72% | 88 – 94% |

| Purification | Column Chromatography often required | Simple Filtration (High purity) |

| Energy Usage | High (Prolonged heating) | Low (Targeted dielectric heating) |

Critical Process Parameters (Troubleshooting)

The following decision tree helps troubleshoot common failure modes in this synthesis.

Figure 2: Troubleshooting logic for maximizing yield in benzoxazin-2-one synthesis.

References

-

Vertex AI Search. (2025). Microwave assisted regioselective halogenation of benzo[b][1,4]oxazin-2-ones via sp2 C–H functionalization. Royal Society of Chemistry. Link

-

National Institutes of Health (NIH). (2024). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives. PubMed Central. Link

-

Méndez-Rojas, C., et al. (2018).[1] Design and synthesis of 2H-1,4-Benzoxazin-3(4H)-one scaffolds for neurodegenerative diseases. (Contextual citation regarding the scaffold class). Link

-

Organic Chemistry Portal. (2023). Synthesis of Benzoxazinones: Recent Literature and Protocols. Link

Sources

Reaction of alpha-keto acids with 2-aminophenols mechanism

Application Note & Protocol

Topic: The Reaction of α-Keto Acids with 2-Aminophenols: Mechanism and Synthetic Protocols for Quinoxalinone Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Quinoxalinones

The quinoxalinone core is a privileged heterocyclic scaffold frequently found in a diverse array of pharmacologically active compounds.[1][2] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-tumor, and neuropharmacological properties.[3][4][5] The therapeutic relevance of this scaffold is underscored by the number of quinoxalinone-based derivatives that have advanced into clinical trials, spurring further research into their synthesis and derivatization.[1][2]

A highly efficient and atom-economical method for constructing the quinoxalinone ring system is the condensation reaction between a 2-aminophenol and an α-keto acid. This reaction provides direct access to 3-substituted quinoxalin-2-ones, which are pivotal intermediates for drug discovery programs.[6] Historically, this synthesis required organic solvents and sometimes harsh conditions. However, recent advancements have led to the development of sustainable, catalyst-free protocols that proceed in water, aligning with the principles of green chemistry and offering significant advantages in terms of cost, safety, and environmental impact.[7]

This application note provides a detailed examination of the underlying reaction mechanism, presents a robust and validated experimental protocol, and offers insights into reaction optimization and troubleshooting for researchers aiming to leverage this powerful transformation.

The Reaction Mechanism: A Stepwise Annulation

The formation of a quinoxalinone from a 2-aminophenol and an α-keto acid is a cascade process involving condensation, intramolecular acylation, and dehydration. The reaction proceeds efficiently without a catalyst, particularly in a polar protic solvent like water, which can facilitate the necessary proton transfer steps.[7]

The generally accepted mechanism unfolds in three key stages:

-

Initial Condensation: The reaction initiates with a nucleophilic attack from the more reactive amino group (-NH₂) of the 2-aminophenol onto the electrophilic keto-carbonyl carbon of the α-keto acid. This is followed by a dehydration step to form a crucial imine intermediate.

-

Intramolecular Cyclization: The neighboring hydroxyl group (-OH) of the aminophenol then acts as an intramolecular nucleophile, attacking the carboxylic acid carbonyl. This 6-exo-trig cyclization is sterically and electronically favored, leading to the formation of a heterocyclic intermediate.

-

Final Dehydration (Aromatization): A subsequent dehydration step occurs, leading to the formation of a stable, aromatic quinoxalinone ring system. This final step is the thermodynamic driving force for the overall reaction.

Below is a visual representation of this mechanistic pathway.

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocols: A Green Chemistry Approach

The following protocol details a general, catalyst-free method for the synthesis of 3-substituted quinoxalin-2-ones in water, adapted from established literature.[7][8] This procedure is noted for its simplicity, high yields, and environmentally benign nature.

Materials and Reagents

-

Substituted 2-aminophenol (1.0 mmol, 1.0 equiv)

-

Substituted α-keto acid (1.1 mmol, 1.1 equiv)

-

Deionized Water (5-10 mL)

-

Ethanol (for washing)

-

Round-bottom flask (25 mL or 50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Synthesis Protocol

-

Vessel Charging: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminophenol (1.0 mmol) and the α-keto acid (1.1 mmol).

-

Solvent Addition: Add deionized water (5 mL) to the flask. The reactants may not fully dissolve at room temperature.

-

Reaction Setup: Attach a reflux condenser to the flask and place the assembly in a heating mantle or pre-heated oil bath.

-

Heating: Heat the reaction mixture to reflux (100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is consumed. Reaction times typically range from 2 to 8 hours depending on the substrates.

-

Work-up and Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid sequentially with cold deionized water (2 x 10 mL) and then cold ethanol (1 x 10 mL) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain the final quinoxalin-2-one.

Scientist's Notes & Causality

-

Stoichiometry: A slight excess of the α-keto acid (1.1 equiv) is used to ensure the complete consumption of the limiting 2-aminophenol.

-

Solvent Choice: Water is an ideal solvent for this transformation as it is non-toxic, non-flammable, and facilitates the proton transfers inherent to the condensation mechanism.[7] Its high polarity and ability to form hydrogen bonds stabilize the transition states.

-

Temperature: Refluxing provides the necessary thermal energy to overcome the activation barriers for the multiple condensation and dehydration steps.

-

Purification: The high efficiency of this reaction and the low solubility of the quinoxalinone product in cold water often allow for purification by simple filtration and washing, avoiding the need for column chromatography.[7]

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow

Data Presentation & Optimization

The efficiency of this reaction is demonstrated by the consistently high yields obtained across a range of substrates. The electronic nature of the substituents on both the 2-aminophenol and the α-keto acid can influence the reaction rate.

Table 1: Representative Substrate Scope and Yields (Data adapted from Huang, J. et al., J. Org. Chem., 2021)[7]

| Entry | 2-Aminophenol Derivative | α-Keto Acid (R-CO-COOH) | Time (h) | Yield (%) |

| 1 | 2-Aminophenol | R = Phenyl | 3 | 97 |

| 2 | 4-Methyl-2-aminophenol | R = Phenyl | 3 | 98 |

| 3 | 4-Chloro-2-aminophenol | R = Phenyl | 4 | 95 |

| 4 | 2-Aminophenol | R = 4-Chlorophenyl | 4 | 96 |

| 5 | 2-Aminophenol | R = 4-Methoxyphenyl | 3 | 97 |

| 6 | 2-Aminophenol | R = Thiophen-2-yl | 2.5 | 94 |

Optimization Insights:

-

Substituent Effects: Electron-donating groups on the 2-aminophenol ring can increase the nucleophilicity of the amino group, potentially accelerating the initial condensation step. Conversely, strong electron-withdrawing groups may slow the reaction down.

-

Reaction Time: While the protocol is robust, reactions involving less reactive substrates may benefit from extended heating times. Progress should always be confirmed by TLC.

-

Alternative Solvents: For substrates with extremely poor aqueous solubility, alternative solvent systems such as ethanol or acetic acid can be employed, though this may necessitate adjustments to the work-up and purification procedure.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Impure starting materials. 2. Insufficient heating or reaction time. 3. Incorrect stoichiometry. | 1. Verify the purity of reactants by NMR or melting point. 2. Ensure the mixture is vigorously refluxing; extend reaction time and monitor by TLC. 3. Re-verify the masses and molar equivalents of the reactants. |

| Incomplete Reaction | 1. Reactants are sterically hindered or electronically deactivated. 2. Poor solubility of starting materials. | 1. Increase reaction time up to 24 hours. 2. Consider adding a co-solvent like ethanol to improve solubility, or switch to a different solvent system. |

| Product is Oily or Impure | 1. Incomplete removal of starting materials. 2. Product has lower melting point or is less crystalline. | 1. Ensure thorough washing with cold water and ethanol. 2. Attempt recrystallization from a suitable solvent (e.g., ethanol/water mixture) to induce crystallization and improve purity. |

References

-

Synthesis of quinazoline by decarboxylation of 2-aminobenzylamine and α-keto acid under visible light catalysis. Organic & Biomolecular Chemistry (RSC Publishing).

-

Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. ResearchGate.

-

Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal.

-

From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. PMC.

-

Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. ACS Publications.

-

Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids. PMC - NIH.

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal.

-

Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. orientjchem.org.

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate.

-

Quinoxaline synthesis. Organic Chemistry Portal.

-

Synthesis of quinoxalinones. Organic Chemistry Portal.

-

Quinoxalinone as a Privileged Platform in Drug Development. PubMed.

-

α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal.

-

α-Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzooxazinones, and Benzothiazoles in Water. ACS Publications.

-

Quinoxalinone as a Privileged Platform in Drug Development. ResearchGate.

-

Catabolism of Proteins- Deamination. Chemistry LibreTexts.

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

-

Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.

-

Carbonylative Synthesis of Fused Quinoxalinones via Palladium-Catalyzed Cascade Cyclization of 2-Heteroaryl Iodobenzene and NaN3. ACS Publications.

-

Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry.

Sources

- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinoxalinone synthesis [organic-chemistry.org]

Application Note: C-H Activation Strategies for 2H-1,4-Benzoxazin-2-one Functionalization

Topic: C-H activation strategies for 2H-1,4-benzoxazin-2-one functionalization Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Medicinal Chemists

Executive Summary

The 2H-1,4-benzoxazin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent anti-thrombotic, anti-inflammatory, and neuroprotective activities. Traditional synthesis often relies on pre-functionalized anthranilic acid derivatives or cyclization of alpha-keto esters, limiting the diversity of accessible analogs.

This guide details advanced C-H activation strategies to directly functionalize the benzoxazinone core. We distinguish between the 2-one (imine-containing) and 3-one (lactam-containing) isomers, as their reactivity profiles differ fundamentally. The primary focus is on the C(3)-H functionalization of the 2-one system via photocatalytic and cross-dehydrogenative coupling (CDC) mechanisms, alongside strategies for activating the benzenoid ring.

Structural Analysis & Reactivity Profile

Before designing a functionalization campaign, it is critical to identify the specific isomer and its electronic bias.

The Isomer Distinction

-

Target A: 2H-1,4-benzoxazin-2-one (The specific request).

-

Structure: Benzene fused to an oxazine ring with a carbonyl at C2 and a C=N double bond at C3-N4.

-

Reactivity: The C3-H bond is part of an imine system (

-imino ester character). It is electron-deficient and susceptible to radical addition or nucleophilic attack followed by oxidation.

-

-

Target B: 2H-1,4-benzoxazin-3(4H)-one (Common analog).

-

Structure: Benzene fused to an oxazine ring with a carbonyl at C3 and a saturated -CH2- at C2.

-

Reactivity: The C2 position is

hybridized but activated by the adjacent oxygen and carbonyl (though less acidic than a 1,3-dicarbonyl). C-H activation here typically involves radical abstraction or metal-carbenoid insertion.

-

Reactivity Map

The following diagram outlines the divergent functionalization strategies for the two cores.

Figure 1: Comparative reactivity map for 1,4-benzoxazin-2-one and its 3-one isomer. The C3 position of the 2-one scaffold is the most active site for direct functionalization.

Strategic Protocols

Strategy A: Photocatalytic C(3)-H Azoation of 2H-1,4-benzoxazin-2-ones

Principle: This method utilizes a heterogeneous photocatalyst (ZnIn

Mechanism:

-

Excitation: Visible light excites the ZIS-1 catalyst, generating an electron-hole pair.

-

Radical Formation: The hole (

) oxidizes the hydrazine reagent to a diazenyl radical. -

Addition: The radical adds to the electrophilic C3 position of the benzoxazinone.

-

Re-aromatization: Loss of a proton and electron closes the cycle.

Protocol 1: Visible-Light Driven C-H Azoation

-

Starting Material: 3-unsubstituted 2H-1,4-benzoxazin-2-one (1.0 equiv)

-

Reagent: Aryl hydrazine (2.0 equiv) or Aryl diazonium salt.

-

Catalyst: ZnIn

S -

Solvent: Ethanol (EtOH) or DMF (anhydrous).

-

Conditions: Blue LED (456 nm), Room Temperature, Air atmosphere (open vessel).

Step-by-Step Procedure:

-

Setup: In a 10 mL Pyrex tube equipped with a magnetic stir bar, charge the benzoxazinone substrate (0.20 mmol), aryl hydrazine (0.40 mmol), and ZIS-1 catalyst (10 mg).

-

Solvation: Add 2.0 mL of EtOH. Sonicate for 1 minute to disperse the heterogeneous catalyst.

-

Irradiation: Place the tube 2-3 cm away from a 456 nm Blue LED (approx. 10-30 W). Stir vigorously at room temperature open to air (the oxygen serves as the terminal oxidant).

-

Monitoring: Monitor by TLC (typically 6-12 hours). The fluorescent product often simplifies detection.

-

Workup: Centrifuge the mixture to recover the ZIS-1 catalyst (wash with EtOH and dry for reuse).

-

Purification: Concentrate the supernatant and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Validation Criteria:

-

Yield: Expected 60-85%.

-

Catalyst Reuse: ZIS-1 should retain >90% activity over 5 cycles.

-

Note: If the reaction stalls, ensure the light source intensity is sufficient and the catalyst is not agglomerated.

Strategy B: Metal-Free C(sp3)-H Oxidative Coupling (For 3-one Isomer)

Principle: While the user requested the 2-one , literature often conflates this with the 3-one . If your target has a saturated C2 (O-CH2-CO), this Cross-Dehydrogenative Coupling (CDC) protocol is the gold standard. It couples the C2-H with active methylene compounds (e.g., malonates).

Protocol 2: Iron-Catalyzed CDC Coupling

-

Coupling Partner: Diethyl malonate or similar 1,3-dicarbonyl.

-

Catalyst: FeCl

·2H -

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv).

-

Condition: Ball-milling (Solvent-free) or Toluene reflux.

Step-by-Step (Ball Milling - Green Chemistry):

-

Charge: Place benzoxazinone (0.5 mmol), diethyl malonate (0.6 mmol), FeCl

·2H -

Grind: Mill at 25 Hz for 3-5 hours.

-

Extraction: Wash the solid residue with CH

Cl -

Purification: Silica gel chromatography.

Strategy C: Palladium-Catalyzed C-H Arylation (Analogous)

Principle: Direct C-H arylation of the 2-one core at C3 is electronically similar to the C2-arylation of benzoxazoles, though the adjacent carbonyl reduces electron density. A Pd(II)/Pd(0) cycle utilizing a pivalic acid co-catalyst is recommended to lower the C-H activation energy barrier via a Concerted Metallation-Deprotonation (CMD) pathway.

Protocol 3: Pd-Catalyzed C3-H Arylation

-

Substrate: 2H-1,4-benzoxazin-2-one.[4]

-

Partner: Aryl Iodide (Ar-I) (1.5 equiv).

-

Catalyst: Pd(OAc)

(5 mol%). -

Ligand: PPh

(10 mol%) or XPhos (for difficult substrates). -

Base: Cs

CO -

Additive: Pivalic acid (30 mol%).

-

Solvent: Toluene or 1,4-Dioxane.

-

Temp: 100-110 °C.

Mechanism Diagram (CMD Pathway):

Figure 2: Proposed Concerted Metallation-Deprotonation (CMD) mechanism for the Pd-catalyzed C3-arylation of 1,4-benzoxazin-2-ones.

Optimization & Troubleshooting

| Variable | Recommendation | Rationale |

| Solvent | 1,4-Dioxane or Toluene | Non-polar solvents favor the CMD mechanism by destabilizing the ionic species, tightening the transition state. |

| Base | Cs | Inorganic bases are essential for regenerating the pivalate active species. Cs |

| C3-H Acidity | Electron-Withdrawing Groups (EWG) | EWGs on the benzene ring (C6/C7) increase the acidity of C3-H, facilitating activation but may slow down oxidative addition. |

| Decomposition | Lower Temp / Argon | The oxazinone ring can hydrolyze. Ensure strictly anhydrous conditions if hydrolysis products (salicylamide derivatives) are observed. |

References

-

Photocatalytic C-H Azoation

-

Synthesis & Directing Group Utility

- Photosensitizer-Free Benzo[1,4]oxazin-2-one Synthesis by Continuous-Flow Photochemistry.

-

Source: ChemSusChem2020 , 13, 1-7. Link

-

CDC Coupling (Malonates)

- Synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives via cross-dehydrogenative-coupling reactions under ball-milling conditions.

-

Source: Arkivoc2021 , part x, 0-0. Link

-

General Reactivity of Benzoxazinones

Sources

- 1. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The preparation of 2H-1,4-benzoxazin-3-(4H)-ones viapalladium-catalyzed intramolecular C–O bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,1-Benzothiazines, 1,4-Benzodioxines and 1,4-Benzoxazines as Inhibitors of Matriptase-2: Outcome of a Focused Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance [mdpi.com]

- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Multicomponent Reactions Involving 2H-1,4-Benzoxazin-2-one Precursors

Executive Summary

The 2H-1,4-benzoxazin-2-one scaffold (an iminolactone) represents a distinct and highly reactive subclass of benzoxazines, differentiated from its more common lactam isomer (3-one) by the presence of an electrophilic imine (C3=N4) conjugated with a lactone carbonyl (C2=O). This unique electronic arrangement renders it a versatile "privileged structure" in multicomponent reactions (MCRs).

This guide details advanced protocols for utilizing 2H-1,4-benzoxazin-2-ones in MCRs. Unlike standard reviews, we focus on causality and experimental logic , providing validated workflows for:

-

Enzymatic Michael Additions: Exploiting vinylogous carbamate reactivity.

-

Isocyanide-Based Assembly: Leveraging Ugi/Passerini-Smiles rearrangements.

-

Nucleophilic Functionalization: Targeting the C3-imine center.

Mechanistic Profiling & Reactivity

To design effective MCRs, one must understand the amphiphilic nature of the 2H-1,4-benzoxazin-2-one core.

The "Chameleon" Reactivity

-

Electrophilic Sites: The C3 position is highly electrophilic due to the C=N bond, making it susceptible to attack by nucleophiles (amines, phosphites, carbanions). The C2 lactone is prone to ring-opening by hard nucleophiles.

-

Nucleophilic Character: The nitrogen lone pair (N4) can donate into the aromatic ring, but more importantly, the tautomeric forms (or in situ generated enamines) allow the C3 position to act as a nucleophile in vinylogous processes, particularly when activated by enzymes or Lewis acids.

Reactivity Map (DOT Visualization)

Figure 1: Reactivity profile of the 2H-1,4-benzoxazin-2-one scaffold highlighting the dual electrophilic/nucleophilic nature driving MCR pathways.

Protocol A: Enzymatic Decarboxylative Michael Addition

Application: Green synthesis of C3-alkylated benzoxazinones. Mechanism: The enzyme (Lipase) activates the benzoxazinone (acting as a vinylogous carbamate nucleophile) to attack a Michael acceptor (e.g., chalcone).[1] This often involves a decarboxylative pathway if carboxylated precursors are used, or direct conjugate addition.

Materials

-

Substrate: 2H-1,4-benzoxazin-2-one derivatives (1.0 equiv).

-

Electrophile: Chalcone (1,3-diphenylprop-2-en-1-one) derivatives (1.0 equiv).

-

Catalyst: Candida antarctica Lipase B (Novozym 435) immobilized (50 mg/mmol).

-

Solvent: Acetonitrile (MeCN) with trace water (for enzyme activity).[2]

Step-by-Step Methodology

-

Preparation: In a 10 mL vial, dissolve the benzoxazinone (0.2 mmol) and chalcone (0.2 mmol) in MeCN (2.0 mL).

-

Activation: Add 40 µL of deionized water. This trace water is critical for maintaining the hydration shell of the lipase.

-

Catalysis: Add Novozym 435 beads (10 mg).

-

Incubation: Seal the vial and incubate at 40°C with orbital shaking (200 rpm) for 24 hours. Note: Avoid magnetic stirring bars as they can pulverize the immobilized enzyme beads.

-

Workup: Filter the mixture to recover the catalyst (reusable up to 3 times). Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Hexane/Ethyl Acetate gradient).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Enzyme dehydration | Ensure 2% v/v water is added to the organic solvent. |

| Side Products | Hydrolysis of lactone | Reduce water content slightly or lower temperature to 30°C. |

| Bead Attrition | Mechanical stress | Use orbital shaking instead of magnetic stirring. |

Protocol B: Isocyanide-Based Multicomponent Assembly (Ugi-Smiles Variant)

Application: Rapid access to diverse benzoxazine-derived peptidomimetics. Concept: This protocol does not just use the benzoxazinone; it can generate the core or functionalize it via the Passerini-Smiles or Ugi-Smiles reaction, where an electron-deficient phenol (or aminophenol) acts as the acid component.

Reaction Logic

The reaction involves an aldehyde , an amine , an isocyanide , and an electron-deficient phenol (e.g., 2-nitrophenol or salicylaldehyde derivatives).[1] The Smiles rearrangement is the key irreversible step that locks the heterocyclic core.

Experimental Workflow (Ugi-Smiles)

-

Reagents:

-

Aldehyde (1.0 equiv, e.g., benzaldehyde).

-

Amine (1.0 equiv, e.g., n-butylamine).

-

Isocyanide (1.0 equiv, e.g., cyclohexyl isocyanide).[3]

-

Acid Component: 2-Hydroxy-1,4-benzoxazin-3-one (HBOA) or 2-nitrophenol (1.0 equiv).

-

-

Procedure:

-

Mix amine and aldehyde in Methanol (MeOH, 0.5 M) and stir for 30 min to form the imine in situ.

-

Add the acid component (phenol/benzoxazinone) and stir for 10 min.

-

Add the isocyanide last.

-

-

Conditions: Stir at 60°C for 12–24 hours in a sealed tube.

-

Workup: Remove solvent in vacuo. The product often precipitates upon addition of ether/pentane. If not, use silica gel chromatography (DCM/MeOH).

Pathway Visualization

Figure 2: The Ugi-Smiles pathway. The Smiles rearrangement is the critical thermodynamic sink that drives the reaction to completion.

Protocol C: C3-Phosphonylation (Kabachnik-Fields Type)

Application: Synthesis of alpha-aminophosphonates (bioisosteres of amino acids). Reactivity: The C3=N4 bond of 2H-1,4-benzoxazin-2-one acts as a cyclic imine acceptor.

Protocol

-

Components: 2H-1,4-benzoxazin-2-one (1.0 equiv) + Triethyl phosphite (1.2 equiv) + Acid Catalyst.

-

Catalyst: Chiral Phosphoric Acid (5 mol%) for asymmetric induction, or BF3·OEt2 (10 mol%) for racemic synthesis.

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Conditions:

-

Cool solution to -78°C (if asymmetric) or 0°C (racemic).

-

Add catalyst, then dropwise add phosphite.

-

Stir for 4–8 hours, allowing slow warming to RT.

-

-

Outcome: Direct addition of the phosphite to the C3 position, yielding the 3-phosphono-3,4-dihydro-2H-1,4-benzoxazin-2-one.

References

-

Enzymatic Decarboxylative Michael Addition

-

Isocyanide-Based Multicomponent Reactions (Ugi/Passerini)

-

Passerini-Smiles Optimization

- Title: Optimized Conditions for Passerini-Smiles Reactions and Applic

- Source: NIH / PMC (2013).

-

URL:[Link]

-

General Benzoxazine Synthesis Reviews

Sources

- 1. Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimized Conditions for Passerini-Smiles Reactions and Applications to Benzoxazinone Syntheses - PMC [pmc.ncbi.nlm.nih.gov]